4-chloro-1,2-dimethyl-1H-benzo[d]imidazole
Description
Properties
CAS No. |
34373-78-9 |
|---|---|
Molecular Formula |
C9H9ClN2 |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
4-chloro-1,2-dimethylbenzimidazole |
InChI |
InChI=1S/C9H9ClN2/c1-6-11-9-7(10)4-3-5-8(9)12(6)2/h3-5H,1-2H3 |
InChI Key |
LPEPTIVQQQBOGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 1,2 Dimethyl 1h Benzo D Imidazole
Established Synthetic Pathways to the 1H-Benzimidazole Core
The synthesis of the 1H-benzimidazole core, the fundamental structure of 4-chloro-1,2-dimethyl-1H-benzo[d]imidazole, has been extensively studied. Traditional and well-established methods primarily rely on the construction of the imidazole (B134444) ring onto a benzene (B151609) scaffold, typically through condensation and cyclization reactions.
Condensation Reactions Utilizing o-Phenylenediamines
The most prevalent and versatile method for synthesizing the benzimidazole (B57391) core is the condensation reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives, such as aldehydes, orthoesters, or nitriles. nih.govnih.gov This approach, often referred to as the Phillips benzimidazole synthesis, typically requires acidic conditions and elevated temperatures to facilitate the cyclization and dehydration steps. For the synthesis of a 2-methyl substituted benzimidazole, acetic acid is a common reagent. acgpubs.org
The general mechanism involves the initial acylation of one of the amino groups of the o-phenylenediamine, followed by an intramolecular cyclization via nucleophilic attack of the second amino group on the carbonyl carbon. Subsequent dehydration yields the aromatic benzimidazole ring. A variety of catalysts can be employed to enhance the reaction efficiency, including mineral acids, p-toluenesulfonic acid, and various Lewis acids. orientjchem.org Microwave-assisted organic synthesis has also been shown to accelerate these reactions, often leading to higher yields in shorter reaction times. organic-chemistry.org
| Reactants | Catalyst | Conditions | Product | Reference |
| o-Phenylenediamine, Aldehyde | p-TsOH | DMF, 80°C, 2-3 hr | 2-Substituted-1H-benzimidazole | orientjchem.org |
| o-Phenylenediamine, Carboxylic Acid | NH4Cl | Ethanol, 80-90°C, 2 hr | 2-Substituted-1H-benzimidazole | rasayanjournal.co.in |
| 4-chloro-o-phenylenediamine, Anthranilic acid | 4 M HCl | Reflux, 24 hr | 2-(2-aminophenyl)-5-chloro-1H-benzo[d]imidazole | researchgate.net |
Cyclization Approaches for Benzimidazole Ring Formation
Beyond the direct condensation with carboxylic acids, other cyclization strategies have been developed. For instance, the reaction of o-phenylenediamines with aldehydes followed by an oxidative cyclization is a common two-step procedure. orientjchem.org Various oxidizing agents, such as sodium metabisulfite, can be used to promote the formation of the benzimidazole ring from the Schiff base intermediate. nih.gov
Another approach involves the intramolecular cyclization of N-(2-iodoaryl)benzamidines, which can proceed in the presence of a base in water, offering a transition-metal-free route to the benzimidazole core. Furthermore, reductive cyclization of o-nitroanilines that have been acylated can also yield the benzimidazole ring in a one-pot process.
Development of Novel Synthetic Routes for this compound
While the foundational methods provide access to the benzimidazole core, the synthesis of a specifically substituted derivative like this compound requires more nuanced and regioselective approaches. Research has focused on innovative synthetic designs, catalytic strategies, and the incorporation of sustainable practices.
A plausible synthetic route to this compound could involve the initial synthesis of 4-chloro-2-methyl-1H-benzo[d]imidazole, followed by a regioselective N-methylation at the 1-position. The synthesis of the precursor, 4-chloro-2-methyl-1H-benzo[d]imidazole, can be achieved through the condensation of 3-chloro-1,2-phenylenediamine with acetic acid.
Innovations in Regioselective and Stereoselective Synthesis
Achieving the specific 4-chloro substitution pattern is a key challenge that hinges on the principles of regioselectivity. The starting material, 3-chloro-1,2-phenylenediamine, dictates the position of the chloro substituent on the final benzimidazole ring. The development of synthetic methods that allow for the selective functionalization of the benzimidazole core is an active area of research. For instance, rhodium-catalyzed C-H chlorination has been demonstrated for other nitrogen-containing heterocycles, suggesting potential for direct, regioselective chlorination of a pre-formed 1,2-dimethyl-1H-benzimidazole, although this would likely lead to a mixture of isomers. nih.gov
The synthesis of 1,4-disubstituted imidazoles with complete regioselectivity has been developed, and while this is for the imidazole core, the principles could potentially be adapted to the benzimidazole system. rsc.org
Catalytic Strategies in this compound Synthesis
Modern synthetic methodologies for benzimidazoles heavily rely on the use of catalysts to improve reaction rates, yields, and selectivity. A wide array of catalysts have been explored, including:
Nanomaterial Catalysts : ZnO nanoparticles and Al2O3/CuI/PANI nanocomposites have been used for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes, offering advantages such as mild reaction conditions and catalyst recyclability. nih.gov
Lewis and Brønsted Acids : Catalysts like p-toluenesulfonic acid and trifluoroacetic acid are effective for promoting the condensation reaction. rasayanjournal.co.in
Metal Catalysts : Transition metals like palladium and copper can be used in cross-coupling reactions to form the benzimidazole ring. smolecule.com Cp*Ir complexes have been shown to be effective for the N-methylation of amines, a potential final step in the synthesis of the target compound. organic-chemistry.org
| Catalyst | Reactants | Reaction Type | Advantages | Reference |
| Al2O3/CuI/PANI nanocomposite | o-phenylenediamine, aldehydes | Condensation | Mild conditions, catalyst reusable | nih.gov |
| Cp*Ir complex | Amines, methanol | N-methylation | High activity and selectivity | organic-chemistry.org |
| Rhodium | 7-azaindoles, 1,2-dichloroethane | C-H Chlorination | Regioselective | nih.gov |
Green Chemistry Principles and Sustainable Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of benzimidazoles to reduce the environmental impact of chemical processes. Key aspects include the use of environmentally benign solvents, solvent-free reaction conditions, and the development of reusable catalysts.
Solvent-free synthesis of 4-chloro-2-methyl-1H-benzo[d]imidazole has been reported using a silica (B1680970) gel support at 90°C, achieving high conversions in a short time, thus eliminating organic solvent waste. smolecule.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. impactfactor.org The use of water as a solvent and the development of catalytic systems that can operate in aqueous media are also significant advancements in the sustainable synthesis of benzimidazoles.
Microwave-Assisted and Solvent-Free Methodologies
Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and efficient protocols. Microwave-assisted and solvent-free methodologies have emerged as powerful tools in the synthesis of heterocyclic compounds like benzimidazoles, offering advantages such as reduced reaction times, higher yields, and milder reaction conditions.
Microwave irradiation has been successfully employed to accelerate the synthesis of various benzimidazole derivatives. jocpr.com This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy, leading to rapid and uniform heating of the reaction mixture. This can result in significantly shorter reaction times compared to conventional heating methods. nih.gov For the synthesis of substituted benzimidazoles, microwave-assisted methods can be applied to the key cyclization step, which typically involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or aldehyde. dergipark.org.tr The use of microwave heating can often be combined with solvent-free conditions, further enhancing the green credentials of the synthesis. umich.edu
Solvent-free, or solid-phase, synthesis is another green chemistry approach that has been applied to the preparation of benzimidazoles. umich.edu These reactions are often carried out by grinding the reactants together, sometimes in the presence of a solid support or catalyst. umich.edu This method minimizes the use of hazardous organic solvents, reduces waste, and can simplify the purification process. Research has demonstrated the successful synthesis of 4-chloro-2-methyl-1H-benzo[d]imidazole, a potential precursor to the target compound, under solvent-free conditions using a silica gel support at 90°C, achieving excellent conversions in a short time. smolecule.com
The following table summarizes representative findings for microwave-assisted and solvent-free synthesis of benzimidazole derivatives, highlighting the efficiency of these methods.
| Methodology | Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted | o-Phenylenediamine, Formic acid | Domestic microwave oven | Short | High | jocpr.com |
| Solvent-Free | o-Phenylenediamine, Aldehydes | Grinding, 140°C | Not specified | Good | umich.edu |
| Solvent-Free | 4-chloro-o-phenylenediamine, Acetic acid | Silica gel, 90°C | 30 minutes | Excellent conversion | smolecule.com |
Methylation and Chlorination Strategies for Specific Substituents in this compound
The synthesis of this compound requires the specific placement of a chlorine atom at the 4-position of the benzene ring and methyl groups at the 1- and 2-positions of the imidazole ring. This can be achieved through two main strategic approaches: either by starting with precursors that already contain the desired substituents or by introducing these substituents onto a pre-formed benzimidazole core.
Methylation Strategies:
A plausible synthetic route to this compound involves the N-methylation of 4-chloro-2-methyl-1H-benzo[d]imidazole. The latter can be synthesized from 3-chloro-1,2-phenylenediamine and acetic acid. The subsequent methylation at the N-1 position can be achieved using a suitable methylating agent, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a base. Microwave-assisted N-alkylation of benzimidazoles has been reported to be an efficient method, significantly reducing reaction times. nih.gov
Alternatively, the synthesis can start from a pre-methylated diamine. For instance, the condensation of 3-chloro-N1-methylbenzene-1,2-diamine with acetic acid or a related reagent would directly yield 4-chloro-1-methyl-2-methyl-1H-benzo[d]imidazole, which is the target compound. This approach offers the advantage of controlling the position of the N-methyl group from the outset.
Chlorination Strategies:
The regioselective introduction of a chlorine atom at the 4-position of the benzimidazole ring can be challenging. Direct chlorination of 1,2-dimethyl-1H-benzo[d]imidazole would likely lead to a mixture of chlorinated isomers, with substitution occurring at other positions on the benzene ring as well. Therefore, a more controlled approach is generally preferred.
A common and effective strategy is to start with a chlorinated precursor. The synthesis of this compound would ideally begin with 3-chloro-substituted o-phenylenediamine derivatives. For example, the reaction of 3-chloro-N1-methylbenzene-1,2-diamine with a suitable reagent to introduce the 2-methyl group would directly lead to the desired product.
The following table outlines potential synthetic strategies for obtaining this compound.
| Strategy | Key Steps | Starting Materials | Potential Advantages | Potential Challenges |
|---|---|---|---|---|
| Post-formation Methylation | 1. Synthesis of 4-chloro-2-methyl-1H-benzo[d]imidazole. 2. N-methylation. | 3-chloro-1,2-phenylenediamine, Acetic acid, Methylating agent | Utilizes readily available starting materials. | Potential for mixture of N-methylated isomers. |
| Pre-methylation | Condensation of a pre-methylated diamine. | 3-chloro-N1-methylbenzene-1,2-diamine, Acetic acid | Regiocontrolled N-methylation. | Synthesis of the substituted diamine may be required. |
| Pre-chlorination | Cyclization of a chlorinated and methylated diamine. | 3-chloro-N1,N2-dimethylbenzene-1,2-diamine (hypothetical) | Direct formation of the target compound. | Availability and synthesis of the starting diamine. |
Derivatization and Structure Activity Relationship Sar Studies of 4 Chloro 1,2 Dimethyl 1h Benzo D Imidazole Analogs
Strategies for Functional Group Elaboration on the Benzo[d]imidazole Scaffold
The functionalization of the benzimidazole (B57391) core, particularly with chloro and methyl substitutions, offers numerous avenues for structural elaboration to probe and optimize biological interactions. Key strategies include modifications at the N-1 and C-2 positions, as well as alterations to the benzene (B151609) ring.
One primary strategy involves the N-alkylation and N-arylation of the benzimidazole core. The nitrogen at the N-1 position can be readily derivatized with various alkyl and aryl groups, which can significantly influence the compound's lipophilicity, steric profile, and hydrogen bonding capacity. nih.gov For instance, the introduction of benzyl (B1604629) groups or other aromatic moieties at N-1 has been shown to enhance the chemotherapeutic potential of benzimidazole derivatives. nih.gov
Another key approach is the modification of the C-2 methyl group . This position is amenable to a variety of chemical transformations. The methyl group can be functionalized, for example, by halogenation to introduce reactive handles for further derivatization. Alternatively, it can be replaced entirely with other functional groups, such as substituted phenyl rings, to explore interactions with specific binding pockets of biological targets.
Furthermore, electrophilic substitution on the benzene ring presents another viable strategy. The existing chloro and dimethyl substituents direct incoming electrophiles to specific positions on the aromatic ring, allowing for the introduction of additional functional groups like nitro, amino, or hydroxyl groups. These modifications can dramatically alter the electronic properties and solubility of the parent molecule, which are critical determinants of biological activity.
Finally, cross-coupling reactions , such as Suzuki or Buchwald-Hartwig couplings, can be employed to introduce new carbon-carbon or carbon-nitrogen bonds at specific positions of the benzimidazole scaffold, assuming an appropriate handle (like a bromo or iodo group) is present or can be introduced. This allows for the synthesis of a diverse range of analogs with extended conjugation and varied three-dimensional shapes.
Synthesis of Analogs and Homologs of 4-chloro-1,2-dimethyl-1H-benzo[d]imidazole
The synthesis of analogs and homologs of this compound typically begins with the appropriate substituted o-phenylenediamine (B120857). For the parent compound, 3-chloro-1,2-diaminobenzene would be the key starting material.
A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. nih.gov To obtain the 2-methyl analog, acetic acid would be the reagent of choice. The subsequent N-methylation at the 1-position can be achieved using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. The regioselectivity of this N-methylation can sometimes be an issue, potentially yielding a mixture of N-1 and N-3 methylated products, though in a symmetrical starting benzimidazole, this is not a concern.
To generate a library of analogs, this general synthetic route can be varied. For instance, by using different carboxylic acids (e.g., propionic acid for an ethyl group at C-2, or benzoic acid for a phenyl group at C-2), a range of homologs and analogs can be produced. Similarly, employing different alkylating agents in the N-alkylation step allows for the introduction of various substituents at the N-1 position.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of benzimidazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netrsc.org This technique is particularly well-suited for the rapid generation of a library of analogs for SAR studies.
The following table outlines a general synthetic approach for generating analogs of this compound:
| Starting Material | Reagent for C-2 Substitution | Reagent for N-1 Substitution | Resulting Analog Type |
|---|---|---|---|
| 3-chloro-1,2-diaminobenzene | Acetic Acid | Methyl Iodide | This compound (Parent) |
| 3-chloro-1,2-diaminobenzene | Propionic Acid | Methyl Iodide | 4-chloro-2-ethyl-1-methyl-1H-benzo[d]imidazole |
| 3-chloro-1,2-diaminobenzene | Benzoic Acid | Methyl Iodide | 4-chloro-1-methyl-2-phenyl-1H-benzo[d]imidazole |
| 3-chloro-1,2-diaminobenzene | Acetic Acid | Ethyl Iodide | 4-chloro-1-ethyl-2-methyl-1H-benzo[d]imidazole |
Methodologies for Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is paramount in medicinal chemistry for the rational design of more potent and selective drug candidates. For this compound analogs, several methodologies are employed to elucidate these relationships.
Positional scanning is a systematic approach to SAR where each position on the benzimidazole scaffold is methodically modified to assess its impact on biological activity. For the this compound core, this would involve:
Varying the position of the chloro substituent around the benzene ring (e.g., moving it to the 5, 6, or 7-position) to determine the optimal location for this halogen atom. The electronic and steric effects of the chlorine atom can significantly influence binding affinity and metabolic stability.
Modifying the substituents at the N-1 and C-2 positions . The methyl groups can be replaced with a range of other alkyl, aryl, or functional groups to probe the size and nature of the binding pocket. For example, increasing the alkyl chain length at N-1 can enhance lipophilicity, which may affect cell permeability and target engagement.
Introducing new substituents at other available positions on the benzene ring to explore additional interaction points with the biological target.
The effects of these substitutions are analyzed in terms of their electronic properties (electron-donating or electron-withdrawing), steric bulk, and hydrogen bonding potential. These studies help to build a comprehensive picture of the pharmacophore, identifying which structural features are essential for activity and which can be modified to fine-tune the compound's properties. nih.gov
To efficiently explore the SAR of this compound, the synthesis of a focused library of analogs is a highly effective strategy. nih.gov This involves the parallel synthesis of a series of compounds where specific positions are systematically varied. For example, a library could be designed to explore a range of substituents at the N-1 position while keeping the 4-chloro and 2-methyl groups constant. Another library might vary the substituent at the C-2 position.
The data generated from screening these libraries against a biological target can be used to identify trends in activity and build a robust SAR model. This information is invaluable for guiding the design of the next generation of more potent and selective compounds. The use of solid-phase or liquid-phase synthesis techniques can greatly facilitate the rapid production of such libraries. nih.govacs.org
Combinatorial Chemistry Approaches in Benzimidazole Research
Combinatorial chemistry has revolutionized the drug discovery process by enabling the rapid synthesis of large numbers of diverse compounds. nih.gov In the context of benzimidazole research, combinatorial approaches are used to generate extensive libraries of derivatives for high-throughput screening.
One common combinatorial strategy for benzimidazole synthesis involves a multi-component reaction where the o-phenylenediamine, an aldehyde, and potentially a third component are reacted together in a one-pot synthesis. By varying each of these components, a large and diverse library of benzimidazoles can be quickly assembled.
Solid-phase organic synthesis (SPOS) is another powerful combinatorial technique. In this approach, one of the reactants, typically the o-phenylenediamine, is attached to a solid support (a resin bead). rsc.org The subsequent reaction steps are carried out on the solid support, and excess reagents and byproducts are easily removed by washing. This allows for the use of excess reagents to drive reactions to completion and simplifies the purification process. At the end of the synthesis, the desired benzimidazole derivative is cleaved from the solid support. This method is highly amenable to automation and the creation of large, diverse libraries.
The following table illustrates a hypothetical combinatorial library synthesis based on the this compound scaffold:
| Scaffold | Building Block A (R1 at N-1) | Building Block B (R2 at C-2) | Number of Analogs |
|---|---|---|---|
| 4-chloro-1H-benzo[d]imidazole | Methyl, Ethyl, Propyl, Benzyl | Methyl, Ethyl, Phenyl | 12 |
| (CH2)2OH, (CH2)2N(CH3)2 | Methyl, Ethyl, Phenyl | 6 | |
| Cyclopropyl, Cyclohexyl | Methyl, Ethyl, Phenyl | 6 |
Mechanistic Investigations and Reaction Dynamics Involving 4 Chloro 1,2 Dimethyl 1h Benzo D Imidazole
Elucidation of Reaction Mechanisms in Synthesis and Functionalization
The synthesis of 4-chloro-1,2-dimethyl-1H-benzo[d]imidazole typically involves a multi-step process, with mechanisms analogous to well-established benzimidazole (B57391) syntheses.
Synthesis Mechanism:
A primary route for forming the core benzimidazole structure is the Phillips condensation. For the target molecule, this would involve the condensation of 4-chloro-N¹-methylbenzene-1,2-diamine with acetic acid or a derivative like acetyl chloride. The mechanism proceeds as follows:
Acylation: The more nucleophilic primary amine of the diamine attacks the carbonyl carbon of the acetylating agent, forming a tetrahedral intermediate which then collapses to yield N-(5-chloro-2-(methylamino)phenyl)acetamide.
Intramolecular Cyclization: Under acidic conditions and heat, the secondary amine attacks the amide carbonyl carbon in an intramolecular fashion.
Dehydration: The resulting cyclic intermediate undergoes dehydration, eliminating a water molecule to form the aromatic imidazole (B134444) ring. This step is the key driving force for the aromatization of the heterocyclic ring.
The final step to obtain the target compound is the methylation of the remaining nitrogen (N-1). This is typically achieved via nucleophilic substitution using an alkylating agent like methyl iodide (MeI) in the presence of a base. The base deprotonates the N-H of the imidazole ring, creating a more nucleophilic imidazolide (B1226674) anion that attacks the methyl iodide. researchgate.net
Functionalization Mechanisms:
Functionalization of the pre-formed this compound can occur at several positions.
C-H Functionalization: The benzimidazole core can undergo direct C-H functionalization, a powerful tool for late-stage modification. For instance, nickel-catalyzed C-H arylation has been demonstrated for N-methyl benzimidazoles. rsc.org The proposed mechanism involves the oxidative addition of the nickel catalyst to an aryl halide, followed by coordination to the benzimidazole, and a C-H activation step at the C7 position (the most sterically accessible and electronically favorable position on the benzene (B151609) ring), leading to a new C-C bond after reductive elimination.
Functionalization of the C2-Methyl Group: The methyl group at the C2 position is activated due to the adjacent electron-withdrawing imine functionality. It can undergo condensation reactions with aldehydes or be halogenated under radical conditions to introduce further functionality.
| Reaction Type | Key Mechanistic Steps | Reagents/Conditions | Ref. |
| Synthesis (Phillips Condensation) | 1. Nucleophilic Acyl Substitution2. Intramolecular Cyclization3. Dehydration/Aromatization | 4-chloro-N¹-methylbenzene-1,2-diamine, Acetic Acid, Heat | nih.gov |
| N-Methylation | 1. Deprotonation of N-H2. Nucleophilic attack on MeI | Methyl Iodide, Base (e.g., K₂CO₃) | nih.gov |
| C-H Arylation | 1. Oxidative Addition2. C-H Activation3. Reductive Elimination | Ni(OTf)₂/dcype, K₃PO₄, Aryl Halide | rsc.org |
Understanding Reactivity and Selectivity of the Benzo[d]imidazole System
The reactivity and regioselectivity of this compound are governed by the interplay of its structural and electronic features.
Electronic Effects of Substituents:
1-Methyl and 2-Methyl Groups: Both methyl groups are electron-donating (+I effect), which slightly activates the ring system. The N1-methyl group is particularly significant as it prevents the annular tautomerism common in N-H benzimidazoles, locking the structure and simplifying its reactivity profile.
Imidazole Moiety: The imidazole ring has a significant influence on the fused benzene ring. The lone pair on the N3 atom can participate in resonance, directing electrophilic attack to the C4 and C6 positions of the benzimidazole system. However, in this specific molecule, the C4 position is already substituted.
Reactivity towards Electrophiles: Electrophilic substitution on the benzene portion is directed by the chloro and imidazole functionalities. The most likely site for substitution is the C7 position, which is para to the chlorine and ortho to the N1 atom of the imidazole ring, and is generally the most activated and sterically accessible position.
Reactivity towards Nucleophiles:
Nucleophilic Aromatic Substitution (SNAr): The chlorine at C4 can potentially be replaced by strong nucleophiles. This reaction is generally difficult on aryl chlorides but is facilitated by the electron-withdrawing nature of the fused imidazole ring. The reaction would proceed via a Meisenheimer complex intermediate.
N3 Atom: The N3 atom possesses a lone pair of electrons and is the most basic site, making it a target for protonation, alkylation, or coordination to Lewis acids.
| Position | Type of Reactivity | Influencing Factors | Predicted Outcome |
| C7 | Electrophilic Aromatic Substitution | - para to Chloro group- ortho to N1-Methyl group- Steric accessibility | Most favorable site for electrophilic attack (e.g., nitration, halogenation). |
| C5, C6 | Electrophilic Aromatic Substitution | - Influence of Chloro and Imidazole rings | Less favorable than C7 due to electronic and steric factors. |
| C4 | Nucleophilic Aromatic Substitution | - Electron-withdrawing effect of imidazole ring | Substitution of Chlorine by strong nucleophiles is possible under forcing conditions. |
| N3 | Nucleophilic / Basic site | - Lone pair availability | Site of protonation, alkylation, and metal coordination. |
Photochemical and Electrochemical Reaction Studies
Photochemical Reactions:
The parent benzimidazole scaffold is known to undergo photochemical reactions upon UV irradiation. acs.org Two primary pathways have been hypothesized:
Fixed-Ring Isomerization: This involves the cleavage of an N-H bond to form a benzimidazolyl radical. For the N-methylated target compound, this pathway is blocked.
Ring-Opening Isomerization: Photoexcitation can lead to the cleavage of the N1-C2 bond, resulting in open-ring intermediates like 2-isocyanoaniline derivatives. acs.org It is plausible that this compound could undergo a similar ring-opening mechanism.
Furthermore, studies on 2-phenylbenzimidazole (B57529) have shown that UV irradiation can generate a triplet state, which can then produce reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH) via Type-I and Type-II mechanisms. nih.gov The presence of the chloro-substituent may influence the lifetime and reactivity of these excited states.
Electrochemical Reactions:
The electrochemical behavior of benzimidazoles involves both oxidation and reduction processes.
Oxidation: The benzimidazole ring system can be oxidized. The electron-donating methyl groups would likely lower the oxidation potential compared to the unsubstituted parent compound, making it easier to oxidize.
Reduction: The imidazole ring can undergo reduction, although this typically occurs at very negative potentials. The chloro-substituent may also be subject to reductive cleavage.
Electrochemical methods have been used for the synthesis of benzimidazole derivatives through oxidative C-N bond formation, highlighting the redox activity of the system. acs.org Benzimidazoles have also been shown to act as reactivity modulators for chlorine radicals in electrochemical reactions, forming N-chlorobenzimidazole species in situ. rsc.org
| Process | Potential Reaction Pathway | Key Intermediates/Products | Ref. |
| Photochemical | Ring-Opening Isomerization | Open-ring isocyano derivatives | acs.org |
| Photochemical | Photosensitization (inferred) | Triplet excited state, Reactive Oxygen Species (ROS) | nih.gov |
| Electrochemical (Oxidation) | Electron transfer from π-system | Radical cation | acs.org |
| Electrochemical (Reduction) | Electron transfer to π-system / C-Cl bond | Radical anion, Dechlorinated product | - |
Molecular Interaction Analysis with Model Systems
The structural features of this compound allow it to participate in a variety of non-covalent molecular interactions, which are crucial for its potential applications in medicinal chemistry and material science.
Hydrogen Bonding: While the N1-methylation removes the hydrogen bond donor capability of the imidazole ring, the N3 atom, with its lone pair of electrons, remains a potent hydrogen bond acceptor. It can interact with hydrogen bond donors like water, alcohols, or the N-H groups of amino acid residues in proteins.
π-π Stacking: The planar, aromatic benzimidazole ring system can engage in π-π stacking interactions with other aromatic systems. These interactions are important for binding to planar structures like DNA bases or aromatic residues in protein active sites. nih.gov
Hydrophobic Interactions: The methyl groups and the benzene ring contribute to the molecule's lipophilicity, enabling it to participate in hydrophobic interactions with nonpolar regions of biomolecules or other model systems.
Halogen Bonding: The chlorine atom at the C4 position can act as a halogen bond donor, interacting with Lewis bases (electron-rich atoms like oxygen or nitrogen). This is a weaker, but increasingly recognized, directional interaction that can contribute to binding affinity and selectivity.
Metal Coordination: The N3 atom is a primary site for coordination to metal ions, forming stable complexes. Imidazole-based supramolecular complexes with metals like platinum, gold, and copper have been extensively studied for their therapeutic potential. nih.gov
| Interaction Type | Structural Feature Involved | Potential Partner in Model System | Significance |
| Hydrogen Bonding | N3 lone pair | N-H or O-H groups (e.g., in amino acids, water) | Key for binding specificity in biological systems. |
| π-π Stacking | Aromatic benzimidazole ring | Other aromatic rings (e.g., DNA bases, Phe/Tyr/Trp residues) | Stabilization of binding complexes. |
| Hydrophobic Interactions | Methyl groups, Benzene ring | Aliphatic side chains (e.g., Leu, Val, Ile residues) | Driving force for binding in aqueous environments. |
| Halogen Bonding | C4-Chlorine atom | Lewis bases (e.g., carbonyl oxygen, amine nitrogen) | Directional interaction contributing to binding selectivity. |
| Metal Coordination | N3 lone pair | Transition metal ions (e.g., Pt²⁺, Au⁺, Cu²⁺) | Formation of supramolecular complexes with catalytic or therapeutic activity. |
Computational and Theoretical Studies on 4 Chloro 1,2 Dimethyl 1h Benzo D Imidazole
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental in elucidating the molecular geometry, electronic properties, and spectroscopic features of benzimidazole (B57391) derivatives. researchgate.netresearchgate.net For compounds structurally related to 4-chloro-1,2-dimethyl-1H-benzo[d]imidazole, methods like Hartree-Fock (HF) and DFT, often using the B3LYP functional with basis sets such as 6-31G(d), have been successfully employed. researchgate.netresearchgate.net
These calculations provide optimized molecular geometries that can be compared with experimental data from X-ray crystallography. researchgate.net Furthermore, they are used to predict vibrational frequencies (IR spectra) and NMR chemical shifts (¹H and ¹³C), which show good agreement with experimental values. researchgate.netresearchgate.net The electronic properties, such as frontier molecular orbitals (HOMO and LUMO), are also determined, offering insights into the molecule's reactivity and electronic transitions. researchgate.nettandfonline.com
Table 1: Common Quantum Chemical Calculation Methods for Benzimidazole Derivatives
| Method | Basis Set | Properties Calculated |
|---|---|---|
| Density Functional Theory (DFT/B3LYP) | 6-31G(d), 6-311++G(d,p) | Molecular geometry, vibrational frequencies, NMR chemical shifts, HOMO-LUMO energy gap. researchgate.netnih.gov |
| Hartree-Fock (HF) | 6-31G(d) | Molecular geometry, vibrational frequencies, NMR chemical shifts. researchgate.netresearchgate.net |
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov For benzimidazole scaffolds, docking studies are crucial in drug discovery to understand their interaction with biological targets like enzymes and receptors. nih.govd-nb.info These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of a protein, helping to explain its biological activity. d-nb.info For instance, various benzimidazole derivatives have been docked into the active sites of targets like cyclin-dependent kinase-8 (CDK8) to evaluate their potential as anticancer agents. d-nb.info
Molecular dynamics (MD) simulations are then used to study the physical movements of atoms and molecules over time. nih.govrdd.edu.iq These simulations provide detailed information on the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. tandfonline.comajchem-a.com For imidazole-containing compounds, MD simulations have been used to understand their behavior in aqueous solutions and their stability when complexed with biological macromolecules. rdd.edu.iqnih.gov
Table 2: Applications of Docking and MD Simulations for Benzimidazole Scaffolds
| Technique | Purpose | Key Findings |
|---|---|---|
| Molecular Docking | Predict binding modes and affinities to protein targets. nih.gov | Identification of key amino acid interactions and correlation with biological activity. nih.govd-nb.info |
Prediction of Chemical Reactivity and Stability
The chemical reactivity and stability of this compound can be predicted using parameters derived from quantum chemical calculations. nih.govnih.gov Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key tool in this regard. tandfonline.com The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
Table 3: Computational Parameters for Reactivity and Stability Prediction
| Parameter | Method of Calculation | Information Provided |
|---|---|---|
| HOMO-LUMO Energy Gap | DFT | Chemical reactivity and kinetic stability. tandfonline.comnih.gov |
| Molecular Electrostatic Potential (MEP) | DFT | Identification of sites for electrophilic and nucleophilic attack. nih.gov |
Conformational Analysis of this compound and Derivatives
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like benzimidazole derivatives, understanding the preferred conformations is crucial as it can influence their biological activity. researchgate.net
Computational methods, such as semi-empirical calculations (e.g., AM1) or more rigorous DFT methods, can be used to determine the molecular energy profile as a function of specific torsion angles. researchgate.net This allows for the identification of the most stable, low-energy conformations. hakon-art.com For similar heterocyclic systems, computational studies have been used to determine that they often exist in specific pseudo-boat-like conformations in solution. researchgate.netresearchgate.net These analyses are vital for understanding how the molecule presents itself to a biological receptor.
In Silico Design Principles for Novel Benzimidazole Scaffolds
The benzimidazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.govresearchgate.net In silico design principles are extensively used to create novel benzimidazole derivatives with desired therapeutic properties. nih.govnih.gov
The design process often starts with a known active compound or a pharmacophore model. Computational techniques are then used to modify the core scaffold with different substituents to improve properties like binding affinity, selectivity, and pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion). nih.govnih.gov Structure-activity relationship (SAR) studies, guided by molecular docking and quantitative structure-activity relationship (QSAR) models, help in identifying which modifications lead to enhanced biological activity. nih.govacs.org This iterative process of design, synthesis, and testing, heavily supported by computational modeling, accelerates the discovery of new drug candidates. nih.govnih.gov
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-(4-Chlorophenyl)-1-methyl-1H-benzo[d]imidazole |
Exploratory Research Avenues for 4 Chloro 1,2 Dimethyl 1h Benzo D Imidazole
Potential Applications in Materials Science
Nitrogen-containing heterocyclic compounds, such as benzimidazole (B57391) derivatives, are considered valuable building blocks in the design of novel functional materials. smolecule.com The structural characteristics of 4-chloro-1,2-dimethyl-1H-benzo[d]imidazole, including its planar benzimidazole core, make it a candidate for incorporation into polymers and resins. This could potentially impart specific properties such as enhanced thermal stability, flame retardancy, and chemical resistance to the resulting materials. ijpsjournal.com Further research would be necessary to fully determine the specific properties of this compound and how it could be effectively integrated into materials for applications in fields like organic electronics, catalysis, and the development of advanced sensors. smolecule.com
Role in Catalysis and Organocatalysis
The catalytic potential of benzimidazole derivatives is a significant area of research. enpress-publisher.com These compounds and their complexes with metals have been explored for their catalytic effects in various organic transformations, including oxidation reactions. enpress-publisher.com The structure of this compound, with its nitrogen atoms, suggests a potential role in catalysis, possibly as a ligand in metal-catalyzed reactions or as an organocatalyst itself. smolecule.com
While specific studies on the catalytic activity of this compound are not extensively documented, the broader class of N-substituted benzimidazoles has been investigated in organocatalysis. For instance, chiral phosphoric acid has been used as an organocatalyst for the atroposelective construction of axially chiral N-aryl benzimidazoles. acs.org The development of benzimidazole-derived organocatalysts continues to be an active area of research, with applications in asymmetric synthesis. researchgate.net Further investigations are required to explore if and how this compound can be utilized in catalytic systems, potentially leveraging its specific electronic and steric properties.
Pre-clinical Biological Target Exploration and Mechanistic Insights
Benzimidazole derivatives are known to possess a wide range of biological activities, making them attractive candidates for drug discovery. smolecule.com The core benzimidazole structure is found in numerous biologically active molecules that can target a variety of enzymes and receptors. smolecule.com
Molecular Target Identification and Binding Studies
The exploration of biological targets for this compound would be a crucial step in understanding its therapeutic potential. Interaction studies with various enzymes and receptors would be necessary to determine its binding affinity and selectivity. smolecule.com Molecular docking studies are a valuable computational tool to predict the binding interactions of small molecules with biological targets. Such in silico studies could help identify potential protein targets for this compound and guide experimental validation. For other chlorinated benzimidazole derivatives, molecular docking has been employed to understand their binding modes with targets like cyclin-dependent kinase-8, suggesting a potential avenue for investigation for the title compound. d-nb.inforsc.org
Mechanisms of Action at the Molecular Level
Understanding the mechanism of action at the molecular level is fundamental to drug development. For benzimidazole derivatives, various mechanisms have been elucidated, including the inhibition of specific enzymes or interference with biological pathways. smolecule.com For instance, some benzimidazole compounds have been shown to act as topoisomerase inhibitors or to interfere with microtubule polymerization. The specific substitutions on the benzimidazole ring, such as the chloro and dimethyl groups in this compound, would significantly influence its interactions with biological targets and thus its mechanism of action. smolecule.com Further research, including in vitro and in vivo studies, would be required to elucidate the specific molecular pathways modulated by this compound.
Applications in Agrochemical Research and Development
Benzimidazole derivatives have a history of use in the agrochemical industry, particularly as fungicides. ijpsjournal.com The antimicrobial properties of the benzimidazole scaffold make it a candidate for the development of new agrochemicals. smolecule.com Research into 2-chloromethyl-1H-benzimidazole derivatives has shown their potential as antifungal agents against various phytopathogenic fungi. nih.gov
Given these precedents, this compound could be investigated for its potential fungicidal or herbicidal activities. ijpsjournal.com Structure-activity relationship (SAR) studies would be essential to understand how the specific substitution pattern of this molecule influences its efficacy and spectrum of activity against plant pathogens.
Development of Analytical Methods and Derivatization Reagents for Characterization
The development of robust analytical methods is crucial for the characterization and quantification of any chemical compound. For benzimidazole derivatives, various analytical techniques are employed.
The characterization of this compound and its derivatives would typically involve spectroscopic methods such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS) to confirm their chemical structures. mdpi.comresearchgate.net For purification and analysis, chromatographic techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used. ijpsm.com
Furthermore, the development of specific analytical methods for the detection and quantification of this compound in various matrices would be important for quality control and research purposes. While there are no specific methods documented for this particular compound, methodologies developed for other chlorinated benzimidazoles, which may involve derivatization to enhance detection, could be adapted. For instance, chlorinated benzimidazole fluorescent probes have been developed for the detection of metal ions, showcasing the potential for creating specialized analytical reagents from this class of compounds. researchgate.net
Future Research Perspectives and Unexplored Potentials
The compound this compound represents a promising, yet underexplored, molecule. Its core structure is a benzimidazole ring, a heterocyclic aromatic compound that is a privileged scaffold in medicinal chemistry due to its wide range of biological activities researchgate.netnih.gov. The specific substitutions—a chlorine atom at the 4-position and methyl groups at the 1 (N-methyl) and 2 positions—offer unique properties that warrant dedicated investigation. Future research can be systematically directed toward medicinal chemistry, materials science, and agricultural applications.
The N-methylation at the 1-position is particularly significant. Unlike its 1H-benzimidazole counterparts, this compound does not exhibit annular tautomerism, where a proton can migrate between the two nitrogen atoms smolecule.com. This fixed structure can lead to more specific molecular interactions and potentially different pharmacokinetic profiles, making it a compelling candidate for targeted drug design. Structure-activity relationship (SAR) studies have indicated that substitutions at the N-1 position are critical for pharmacological effects and can enhance chemotherapeutic activity nih.gov.
Further research avenues are detailed in the following areas:
Medicinal Chemistry and Pharmacology: The benzimidazole nucleus is integral to numerous FDA-approved drugs and is known to possess antimicrobial, anticancer, antiviral, and anti-inflammatory properties nih.govsmolecule.comnih.govnih.gov.
Anticancer Activity: Halogenated benzimidazoles are being investigated as potent anticancer agents, including as kinase inhibitors mdpi.com. Future studies could screen this compound against a panel of human cancer cell lines. Mechanistic studies could explore its potential to inhibit key enzymes involved in cancer proliferation, such as topoisomerases or specific kinases mdpi.comnih.gov.
Antimicrobial and Antifungal Potential: The benzimidazole scaffold is renowned for its effectiveness against various pathogens smolecule.comnih.gov. The presence of a chlorine atom can enhance the electrophilic character of the molecule, which may improve its antimicrobial efficacy smolecule.com. A logical next step is to perform broad-spectrum screening against clinically relevant bacteria and fungi, including drug-resistant strains.
Antiviral Research: Given that benzimidazole derivatives have shown promise as antiviral agents, this compound could be tested against a range of viruses to identify any potential inhibitory activity nih.gov.
Materials Science: Nitrogen-containing heterocyclic compounds are valuable building blocks for creating novel functional materials smolecule.com.
Organic Electronics: The aromatic and electron-rich nature of the benzimidazole ring suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Coordination Polymers and Catalysis: The nitrogen atoms in the imidazole (B134444) ring can act as ligands to coordinate with metal ions. This opens up the possibility of using this compound to synthesize metal-organic frameworks (MOFs) or coordination polymers with unique catalytic, sensing, or gas storage properties smolecule.com.
Agricultural Chemistry: Many benzimidazole-based compounds are utilized commercially as fungicides to protect crops smolecule.comnih.gov.
Fungicide and Pesticide Development: The antifungal properties demonstrated by related benzimidazoles provide a strong rationale for evaluating this compound's efficacy against common plant pathogens smolecule.commdpi.com. Its potential as a pesticide could also be explored.
The following table summarizes the key exploratory research avenues for this compound.
| Research Avenue | Rationale | Suggested Methodologies |
| Anticancer Agent Screening | The benzimidazole core is a known pharmacophore in oncology; halogenation can enhance potency nih.govmdpi.com. | In vitro screening against a panel of cancer cell lines (e.g., NCI-60); kinase inhibition assays; topoisomerase activity assays nih.gov. |
| Antimicrobial and Antifungal Evaluation | Benzimidazole derivatives exhibit broad-spectrum antimicrobial activity smolecule.comnih.gov. The chlorine substituent may increase efficacy smolecule.com. | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against pathogenic bacteria and fungi. |
| Development of Functional Materials | Nitrogen-containing heterocycles serve as building blocks for materials in electronics and catalysis smolecule.com. | Synthesis of metal complexes and coordination polymers; evaluation of photophysical and electrochemical properties for electronic applications. |
| Agrochemical Application Screening | The benzimidazole class includes effective agricultural fungicides smolecule.comnih.govmdpi.com. | In vitro and in vivo testing against common phytopathogenic fungi and other agricultural pests. |
| Chemical Biology Probe | Small molecules can be functionalized to study biological processes smolecule.com. | Synthesis of fluorescently-tagged derivatives to visualize cellular uptake and localization. |
Q & A
Q. What are the established synthetic routes for 4-chloro-1,2-dimethyl-1H-benzo[d]imidazole, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclization of substituted o-phenylenediamine derivatives. A metal-free route involves reacting 4-chloro-1,2-phenylenediamine with formic acid under ambient conditions, yielding 4-chlorobenzimidazole derivatives . For dimethyl substitution, alkylation steps with methylating agents (e.g., methyl iodide) are required. Key parameters for optimization include:
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- IR Spectroscopy : Stretching vibrations for C-Cl (~550–650 cm⁻¹) and C-N (~1250–1350 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (exact mass: 180.0582 g/mol for C₉H₉ClN₂) .
Advanced Research Questions
Q. How can conformational dynamics of this compound be analyzed experimentally and computationally?
- Vibrational Spectroscopy : Temperature-dependent IR/Raman studies identify rotational isomers. For example, torsional barriers of the methyl groups can be calculated using potential energy scans .
- Microwave Spectroscopy : Resolves low-energy conformers by measuring rotational transitions (e.g., skew vs. planar geometries) .
- DFT Calculations : Density-functional theory (e.g., B3LYP/6-31G*) predicts optimized geometries and vibrational frequencies. Exact exchange terms improve accuracy for halogenated systems .
Q. What methodologies are used to validate crystal structures of benzimidazole derivatives?
- Single-Crystal X-ray Diffraction : SHELX software refines structural parameters (e.g., bond lengths, angles). For example, planar benzimidazole units show dihedral angles <5° with aromatic substituents .
- ORTEP-3 Visualization : Graphical tools highlight thermal ellipsoids and disorder in methyl/chlorine positions .
- Validation Protocols : Check for R-factor convergence (<0.05), ADDSYM symmetry checks, and PLATON alerts to detect missed symmetry .
Q. How can computational modeling predict the electronic properties of this compound for material science applications?
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4–5 eV) calculated via DFT indicate redox stability. Chlorine substitution lowers LUMO energy, enhancing electron affinity .
- Charge-Transfer Analysis : Natural Bond Orbital (NBO) analysis quantifies hyperconjugation effects (e.g., C-Cl→π* interactions) .
- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvatochromism in polar solvents .
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
